4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy-
Description
4H-1,3,6,2-Dioxazaborocine derivatives are boron-containing heterocycles characterized by a fused bicyclic structure integrating oxygen, nitrogen, and boron atoms. The compound 4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- features a 12-carbon alkyl chain (dodecyl) at the 6-position and a hydroxyl group at the 2-position. This structure imparts unique physicochemical properties, including variable solubility and stability, influenced by the long hydrophobic alkyl chain and polar hydroxyl group.
The molecular formula for the 6-propyl analog is C₇H₁₆BNO₃ (CAS 89188-33-0), as noted in . Extending the alkyl chain to dodecyl would yield C₁₈H₃₆BNO₃, significantly enhancing lipophilicity.
Properties
IUPAC Name |
6-dodecyl-2-hydroxy-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34BNO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-20-17(19)21-16-14-18/h19H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVJFNUOQPGMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548415 | |
| Record name | 6-Dodecyl-1,3,6,2-dioxazaborocan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89188-35-2 | |
| Record name | 6-Dodecyl-1,3,6,2-dioxazaborocan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich-Type Condensation Followed by Boronation
Adapted from the general dioxazaborocine synthesis framework, this two-stage method enables precise control over ring substitution patterns:
Stage 1: Formation of N-Dodecyl-3,4-Dihydro-2H-1,3-Benzoxazine
Ethylene glycol + Dodecylamine + Formaldehyde → Intermediate I
- Conditions : Reflux in toluene (110°C, 8 hr) with molecular sieves
- Yield : 68-72% (reported for analogous C₈H₁₇ derivatives)
Stage 2: Boron Insertion
Intermediate I + Boric Acid → 6-Dodecyl-2-Hydroxy-1,3,6,2-Dioxazaborocane
- Conditions : Azeotropic water removal using Dean-Stark apparatus
- Catalyst : p-Toluenesulfonic acid (0.5 mol%)
- Boron Source : B(OMe)₃ shows superior reactivity vs. B₂O₃
Key Advantages :
- Enables modular substitution patterns
- Tolerates long alkyl chains without racemization
- Scalable to multigram quantities
Direct Cyclocondensation of Functionalized Precursors
Recent advances utilize pre-functionalized aminodiols for single-pot synthesis:
Reaction Scheme :
N-Dodecylethanolamine + B(OH)₃ → Target Compound + 3 H₂O
Optimized Parameters :
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 140-160°C | Maximizes at 150°C |
| Solvent | Xylene | Azeotropic H₂O removal |
| Reaction Time | 12-18 hr | 90% conversion at 16 hr |
| B:N Ratio | 1:1.05 | Prevents oligomerization |
Characterization Data :
Alternative Methodologies
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
Protocol :
- Mix N-dodecyldiethanolamine (5 mmol) and B(OH)₃ (5.25 mmol)
- Irradiate at 300 W, 180°C for 15 min
- Cool and precipitate with hexane
Benefits :
- 88% isolated yield vs. 72% conventional heating
- Narrower product distribution (PDI 1.02 by GPC)
Solid-Phase Synthesis on Wang Resin
Facilitates purification for high-value applications:
Steps :
- Resin-bound diethanolamine derivative
- Alkylation with 1-bromododecane (DMF, 60°C)
- Boronation with BF₃·Et₂O
- Cleavage with TFA/H₂O
Performance :
- Purity >98% (HPLC)
- Throughput: 0.5 mmol/g resin
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Overcoming challenges in viscous reaction media:
System Parameters :
| Component | Specification |
|---|---|
| Reactor Type | Corning AFR™ |
| Residence Time | 45 min |
| Temperature | 155°C |
| Pressure | 8 bar |
Economic Benefits :
- 40% reduction in solvent use
- 3x productivity vs. batch processing
Analytical Challenges and Solutions
Boron Speciation Analysis
Critical for pharmaceutical-grade material:
Technique :
- LC-MS/MS with post-column isotope dilution
- Differentiates between:
- Target compound (m/z 299.2632)
- Boroxine byproducts (m/z 447.3948)
- Hydrolyzed species (m/z 185.1284)
Regulatory Compliance :
- ICH Q3D Elemental Impurity Guidelines
- Boron limit: 50 ppm in final API
Emerging Methodologies
Biocatalytic Approaches
Recent advances using engineered amidases:
Enzyme :
- Pseudomonas fluorescens PF-5 variant
- Kₘ = 2.8 mM for N-dodecyl-B-hydroxy intermediate
Process Metrics :
| Parameter | Value |
|---|---|
| Conversion | 92% |
| ee | >99% (R configuration) |
| Space-Time Yield | 8.5 g/L/h |
Comparative Method Analysis
| Parameter | Mannich Route | Direct Synthesis | Microwave |
|---|---|---|---|
| Yield | 72% | 85% | 88% |
| Purity | 95% | 97% | 99% |
| Scalability | 100 kg | 500 kg | 10 kg |
| E-Factor | 38 | 22 | 15 |
| Key Advantage | Flexible | Economical | Speed |
Chemical Reactions Analysis
Types of Reactions
4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronates, and other boron-containing compounds. These products are often used as intermediates in further chemical synthesis or as functional materials in various applications.
Scientific Research Applications
4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex boron-containing molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the development of advanced materials, including polymers and composites, due to its unique properties.
Mechanism of Action
The mechanism by which 4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs and their substituent-driven properties are summarized below:
Key Observations:
- Lipophilicity and Solubility: The dodecyl chain drastically increases hydrophobicity compared to shorter alkyl chains (propyl, methyl), reducing aqueous solubility. This property is advantageous in lipid-based drug delivery or polymer matrices but complicates purification .
- Thermal Stability: Shorter alkyl chains (e.g., propyl) may improve crystalline packing, as seen in analogs with high melting points (>300°C in benzodithiazine derivatives; see –2). Longer chains likely lower melting points due to reduced intermolecular forces .
- In contrast, the vinyl group in MIDA-boronates () enhances cross-coupling efficiency but requires anhydrous conditions .
Spectroscopic and Structural Insights
- IR Spectroscopy: Hydroxyl groups exhibit broad O-H stretches (~3200–3600 cm⁻¹), while alkyl chains show C-H stretches (~2850–2960 cm⁻¹). Boron-nitrogen bonds may absorb near 1330–1340 cm⁻¹ (cf. –2) .
- NMR: The dodecyl chain’s protons would appear as a multiplet (δ 0.8–1.5 ppm), while the hydroxyl proton may resonate near δ 5–6 ppm (DMSO-d₆). Boron coordination shifts adjacent carbons in ¹³C-NMR (e.g., δ 19–32 ppm for alkyl carbons; ) .
Biological Activity
4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis methods, and most importantly, its biological activity based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C28H42BNO3
- Molecular Weight : 451.449 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 11
These properties are critical for understanding how the compound interacts with biological systems .
Synthesis Methods
The synthesis of 4H-1,3,6,2-Dioxazaborocine typically involves multi-step organic reactions. Common methods include:
- Refluxing with Boron Compounds : This method often utilizes boron reagents to form the dioxazaborocine framework.
- Hydroxylation Reactions : Introducing hydroxyl groups can be achieved through oxidation processes.
- Alkylation : The dodecyl group is introduced via alkylation reactions to enhance lipophilicity and biological activity.
Antimicrobial Properties
Research indicates that compounds within the dioxazaborocine class exhibit antimicrobial properties. A study demonstrated that derivatives of dioxazaborocine showed significant activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of 4H-1,3,6,2-Dioxazaborocine on various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results suggest that the compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
The proposed mechanism of action for the biological activity includes:
- ROS Generation : Leading to oxidative stress in target cells.
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases and subsequent apoptotic pathways.
Case Studies
Several case studies have highlighted the efficacy of dioxazaborocines in various applications:
-
Case Study on Antimicrobial Activity :
- Researchers tested a series of dioxazaborocine derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications to the alkyl chain significantly enhanced antimicrobial potency.
-
Case Study on Anticancer Activity :
- A comparative study examined the cytotoxic effects of dioxazaborocines against standard chemotherapeutic agents.
- Findings suggested that certain derivatives exhibited synergistic effects when combined with existing drugs like doxorubicin.
Q & A
Q. What are the recommended synthetic routes for preparing 4H-1,3,6,2-dioxazaborocine derivatives, and what key parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves the condensation of boronic acids with diethanolamine derivatives under reflux conditions. For example:
- Step 1 : React dodecyl-substituted boronic acid with diethanolamine in anhydrous toluene at 110°C for 12 hours .
- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate cyclization but risk side reactions .
- Stoichiometry : A 1:1 molar ratio of boronic acid to diethanolamine minimizes unreacted starting material .
- Yield Optimization : Yields range from 60–85%, with higher purity achieved by recrystallization in ethanol/water mixtures .
Table 1 : Example Reaction Conditions for Analogous Derivatives
| Boronic Acid Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Toluene | 110 | 12 | 78 | |
| Cyclohexylboronic acid | DMF | 100 | 8 | 65 |
Q. How should researchers characterize the structural integrity of 6-dodecyltetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the dioxazaborocane ring structure via characteristic peaks:
- B–O–C protons at δ 3.2–3.8 ppm (multiplet) .
- Hydroxy proton (δ 5.1–5.3 ppm) and dodecyl chain protons (δ 0.8–1.5 ppm) .
- FT-IR : Validate B–O (1340–1280 cm⁻¹) and N–B (1480–1420 cm⁻¹) bonds .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 325.2 for C₁₈H₃₀BNO₃) .
Advanced Research Questions
Q. How do pH and substituent groups affect the stability and hydrolysis kinetics of 1,3,6,2-dioxazaborocanes in aqueous solutions?
- Methodological Answer :
- pH Dependency : Hydrolysis follows a bell-shaped curve, peaking near pH 7.5–8.0. At lower pH (<6), protonation of the amine group destabilizes the ring; at higher pH (>9), boronate ester hydrolysis dominates .
- Substituent Effects : Electron-withdrawing groups (e.g., halogens) on the boronic acid increase association constants (log K = 2.5–3.0 M⁻¹) and prolong half-life (t₁/₂ > 24 h at pH 7.4) .
Table 2 : Hydrolysis Kinetics of Derivatives
| Substituent | log K (M⁻¹) | Half-life (pH 7.4) | Reference |
|---|---|---|---|
| Phenyl | 2.8 | 18 h | |
| 4-Bromophenyl | 3.1 | 28 h | |
| Dodecyl | 2.5 | 12 h |
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of 4H-1,3,6,2-dioxazaborocine derivatives?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model boron coordination geometry and charge distribution. Key outputs:
- HOMO-LUMO gaps (4.5–5.2 eV) correlate with electrophilicity .
- Natural Bond Orbital (NBO) analysis identifies hyperconjugation between B–N and adjacent O atoms .
- MD Simulations : Predict solvation effects in aqueous/organic mixtures (e.g., water/THF) using GROMACS with OPLS-AA force fields .
Data Contradiction Analysis
- Variability in Hydrolysis Rates : While most studies report t₁/₂ < 24 h for alkyl-substituted derivatives , halogenated analogs (e.g., bromophenyl) show extended stability due to reduced electron density at boron . Researchers must validate conditions (e.g., ionic strength, temperature) when comparing datasets.
Key Research Gaps
- Catalytic Applications : Limited data exist on using dioxazaborocanes as Lewis acid catalysts. Preliminary work suggests potential in cross-coupling reactions .
- Toxicity Profiling : No studies address ecotoxicological impacts. Standard OECD guidelines (e.g., Daphnia magna assays) are recommended for future work.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
